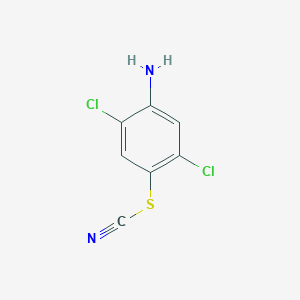

2,5-Dichloro-4-thiocyanatoaniline

Description

Structure

3D Structure

Properties

CAS No. |

772-12-3 |

|---|---|

Molecular Formula |

C7H4Cl2N2S |

Molecular Weight |

219.09 g/mol |

IUPAC Name |

(4-amino-2,5-dichlorophenyl) thiocyanate |

InChI |

InChI=1S/C7H4Cl2N2S/c8-4-2-7(12-3-10)5(9)1-6(4)11/h1-2H,11H2 |

InChI Key |

WDJPAFMZPHJGBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)SC#N)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Synthesis of 2,5 Dichloro 4 Thiocyanatoaniline and Analogues

Electrophilic Thiocyanation of Anilines: General Principles and Mechanism

Electrophilic thiocyanation involves the reaction of an electron-rich aromatic ring, such as aniline (B41778), with an electrophilic source of the thiocyanate (B1210189) group. mdpi.com The amino group of the aniline ring is a strong activating group, directing the incoming electrophile to the ortho and para positions. mdpi.comjchemlett.com

In Situ Generation of Thiocyanate Electrophiles

A common and efficient strategy for electrophilic thiocyanation is the in situ generation of a thiocyanate electrophile. mdpi.comresearchgate.net This approach avoids the use of potentially unstable or highly reactive pre-formed thiocyanating agents. researchgate.net One widely used method involves the reaction of an alkali metal thiocyanate, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH4SCN), with an N-halosuccinimide, most commonly N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). mdpi.comjchemlett.combohrium.com The reaction between NBS and KSCN generates N-thiocyanatosuccinimide (NTS), which acts as the electrophilic thiocyanate precursor. mdpi.comrsc.org

Other methods for generating thiocyanate electrophiles include the anodic oxidation of thiocyanate anions and the use of various oxidants like trichloroisocyanuric acid, oxone, or potassium persulfate in combination with a thiocyanate salt. jchemlett.comresearchgate.nettandfonline.com

Regioselectivity in Thiocyanation of Substituted Anilines

The position of the incoming thiocyanate group on the aniline ring is governed by the directing effects of the substituents already present. The powerful activating and ortho-, para-directing effect of the amino group generally dictates the regioselectivity. mdpi.comjchemlett.com For unsubstituted aniline, the reaction typically yields the para-substituted product, 4-thiocyanatoaniline, as the major product. mdpi.com

In the case of substituted anilines, the regiochemical outcome is a result of the combined electronic and steric effects of all substituents. For instance, in the synthesis of 2,5-Dichloro-4-thiocyanatoaniline, the starting material is 2,5-dichloroaniline (B50420). The chlorine atoms are deactivating and ortho-, para-directing. However, the strong activating effect of the amino group at position 1 directs the incoming electrophile to the para position (position 4), which is also sterically accessible. Ortho-substituted anilines generally undergo thiocyanation at the para position. rasayanjournal.co.in

Specific Reaction Protocols for Thiocyanation

Various protocols have been developed for the thiocyanation of anilines, with a focus on efficiency, selectivity, and environmentally friendly conditions. semanticscholar.orgmdpi.com

N-Bromosuccinimide (NBS) and Potassium Thiocyanate (KSCN) Mediated Thiocyanation in Environmentally Benign Solvents (e.g., ethanol)

A particularly effective and eco-friendly method for the thiocyanation of anilines utilizes a combination of N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) in ethanol (B145695). semanticscholar.orgmdpi.com This system allows for the in situ generation of the electrophilic thiocyanating agent under mild conditions. mdpi.com Ethanol is considered a green solvent, adding to the environmental advantages of this protocol. mdpi.comresearchgate.net The reaction proceeds efficiently at room temperature, often with short reaction times and high yields. mdpi.com

Optimization of Reaction Conditions (e.g., molar ratios, temperature, reaction time)

Optimization studies are crucial for maximizing the yield and selectivity of the thiocyanation reaction. Key parameters that are typically optimized include the molar ratios of the reactants, the choice of solvent, the reaction temperature, and the reaction time.

For the thiocyanation of aniline using NBS and KSCN, studies have shown that a molar ratio of 1:2:1 for aniline:KSCN:NBS in ethanol at room temperature (around 27°C) provides optimal results, leading to high yields of 4-thiocyanatoaniline in a short timeframe. mdpi.com The use of excess potassium thiocyanate helps to ensure the complete conversion of NBS to the active thiocyanating species. mdpi.com The reaction is often complete within 20 minutes. semanticscholar.orgmdpi.com

Below is a table summarizing the optimization of reaction conditions for the thiocyanation of aniline.

| Entry | Solvent | Molar Ratio (Aniline:NBS:KSCN) | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Methanol (B129727) | 1:1:2.1 | 27 | 20 | 85 |

| 2 | Ethanol | 1:1:2.1 | 27 | 20 | 95 |

| 3 | Water | 1:1:2.1 | 27 | 120 | 40 |

| 4 | Acetonitrile | 1:1:2.1 | 27 | 60 | 70 |

| 5 | Dichloromethane (B109758) | 1:1:2.1 | 27 | 120 | 65 |

| 6 | Ethanol | 1:1:1.1 | 27 | 60 | 60 |

| 7 | Ethanol | 1:1:3.1 | 27 | 20 | 92 |

This table is generated based on data reported in optimization studies for the thiocyanation of aniline. mdpi.com

Mechanistic Postulations for N-Thiocyanatosuccinimide (NTS) Intermediate Formation and Electrophilic Attack

The proposed mechanism for the NBS/KSCN mediated thiocyanation of anilines involves two key stages. mdpi.comthieme-connect.de

First, N-bromosuccinimide reacts with potassium thiocyanate to form the electrophilic intermediate, N-thiocyanatosuccinimide (NTS). mdpi.comresearchgate.net This occurs through the nucleophilic attack of the thiocyanate anion on the bromine atom of NBS, displacing the succinimide (B58015) anion.

In the second stage, the aniline derivative, acting as a nucleophile, attacks the electrophilic sulfur atom of the in situ generated NTS. The lone pair of electrons on the amino group of the aniline facilitates the donation of electron density to the aromatic ring, creating a nucleophilic center, typically at the para position. mdpi.comresearchgate.net This nucleophilic attack on the NTS leads to the formation of a sigma complex (an arenium ion intermediate). The succinimide anion, which was generated in the first step, then acts as a base to abstract a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final thiocyanated aniline product. mdpi.com

Oxidant-Mediated Thiocyanation using Ammonium Thiocyanate

The synthesis of this compound and its analogs can be effectively achieved through the electrophilic thiocyanation of the corresponding anilines. A common and economical method involves the use of ammonium thiocyanate (NH₄SCN) as the thiocyanating agent in the presence of an oxidant. jchemlett.com The role of the oxidant is to convert the thiocyanate anion (SCN⁻) into an electrophilic species, such as the thiocyanogen (B1223195) radical (•SCN) or thiocyanogen ((SCN)₂), which then attacks the electron-rich aromatic ring of the aniline. The regioselectivity of this reaction is directed by the activating amino group, typically leading to substitution at the para position if available. Various oxidants have been employed for this transformation, each with its own set of reaction conditions and efficiencies.

Iodine-Promoted Methodologies

Iodine has been demonstrated as an effective promoter for the thiocyanation of aromatic and heteroaromatic compounds using ammonium thiocyanate. semanticscholar.org In this methodology, the reaction proceeds in a solvent like methanol. semanticscholar.org The presence of iodine facilitates the oxidation of the thiocyanate anion, leading to the formation of the electrophilic thiocyanating agent. semanticscholar.org This method has shown significant improvements in product yields compared to some other oxidizing systems. semanticscholar.orgmdpi.com For instance, the thiocyanation of anilines using an iodine/methanol system has been reported to be an efficient reagent system for this transformation. semanticscholar.org

Trichloroisocyanuric Acid with Wet SiO₂ Systems

A notable method for the regioselective thiocyanation of electron-rich aromatic compounds, including anilines, utilizes a combination of trichloroisocyanuric acid (TCCA) and ammonium thiocyanate with wet silica (B1680970) (SiO₂). jchemlett.comresearchgate.net This reaction is typically carried out in a solvent such as dichloromethane at room temperature. researchgate.netsci-hub.se The TCCA/wet SiO₂ system is believed to generate hypochlorous acid (in situ), which then oxidizes the thiocyanate anion. semanticscholar.orgmdpi.com This heterogeneous system offers mild reaction conditions and provides para-thiocyanated products in excellent yields. jchemlett.comresearchgate.net The use of TCCA, a commercially available and easy-to-handle reagent, along with the simple work-up procedure, makes this a practical approach for synthesizing compounds like this compound. researchgate.netsci-hub.se Researchers found that a 1:1:1 molar ratio of the aromatic compound to ammonium thiocyanate to trichloroisocyanuric acid is optimal for this transformation. sci-hub.se

Cerium (IV) Ammonium Nitrate (B79036) (CAN) Applications

Cerium (IV) ammonium nitrate (CAN) is a versatile one-electron oxidizing agent that has been applied to the thiocyanation of various organic compounds. organic-chemistry.org CAN can facilitate both intermolecular and intramolecular carbon-heteroatom bond formations. organic-chemistry.org In the context of thiocyanation, CAN is used to oxidize the thiocyanate anion, generating an electrophilic radical species. organic-chemistry.orgresearchgate.net However, the application of CAN in methanol for the thiocyanation of anilines has been reported to yield unsatisfactory results. semanticscholar.orgmdpi.com Despite this, CAN has been effectively used for the thiocyanation of other aromatic compounds, such as indoles and pyrrole (B145914) derivatives, often in ethanol at room temperature, affording high yields and excellent selectivity. researchgate.net One of the earliest examples of direct oxy-thiocyanation of alkenes utilized CAN with ammonium thiocyanate under an oxygen atmosphere in methanol, completing within 30-45 minutes at room temperature. chemrevlett.com

Sodium Perborate (B1237305) under Acidic Conditions

Sodium perborate (NaBO₃·4H₂O) serves as an effective and facile reagent for the synthesis of aryl thiocyanates when used under acidic conditions. mdpi.com The reaction is typically carried out in the presence of glacial acetic acid. mdpi.com In this medium, sodium perborate is thought to generate peracetic acid, which acts as the oxidizing agent. psu.edu This method provides a convenient route for the thiocyanation of anilines, although it necessitates the use of an acidic medium to facilitate the transformation. mdpi.com

Peroxydisulfate-Cu(II) Catalyzed Approaches

The combination of potassium peroxydisulfate (B1198043) (K₂S₂O₈) and a catalytic amount of a copper(II) salt has been employed for the thiocyanation of various aromatic compounds. lookchem.comresearchgate.net This system is effective for the α-thiocyanation of carbonyl and β-dicarbonyl compounds. semanticscholar.org For anilines, a transition-metal-free approach using potassium persulfate as the oxidant and ammonium thiocyanate as the thiocyanating source has been developed. researchgate.net This method allows for the synthesis of p-thiocyanoanilines with good yields and high regioselectivity. The reaction proceeds under mild conditions and tolerates a wide range of substituents on the aniline ring. researchgate.net

Singlet Oxygen-Mediated Regioselective Thiocyanation

A modern and green approach to thiocyanation involves the use of singlet oxygen (¹O₂) as the oxidant. acs.orgacs.org This metal-free and photocatalyst-free method utilizes visible light irradiation at room temperature to mediate the regioselective thiocyanation of anilines, phenols, indoles, and other substrates using ammonium thiocyanate. acs.orgresearchgate.net In this process, the thiocyanate anion undergoes a single electron transfer (SET) to the in situ generated singlet oxygen, forming a thiocyanogen radical (•SCN). acs.org This radical then readily reacts with the substrate to yield the thiocyanated product. acs.org The reaction is often enhanced by the addition of an acid, such as trifluoroacetic acid, which can significantly improve the product yield. acs.org This protocol is considered environmentally friendly as it uses readily available reagents, low-energy visible light, and molecular oxygen as the ultimate oxidant. acs.orgacs.org

Research Findings on Oxidant-Mediated Thiocyanation

| Oxidant System | Substrate Type | Key Findings & Conditions | Yield | Reference |

| Iodine/Methanol | Anilines | Efficient promotion of thiocyanation. | Good | semanticscholar.orgmdpi.com |

| TCCA/Wet SiO₂ | Electron-rich arenes (incl. anilines) | Mild conditions, para-selective, CH₂Cl₂, room temp. | Excellent | jchemlett.comresearchgate.net |

| CAN/Methanol | Anilines | Generally unsatisfactory yields for this substrate. | Unsatisfactory | semanticscholar.orgmdpi.com |

| CAN/Ethanol | Indoles, Pyrroles | High yield and selectivity at room temperature. | High | researchgate.net |

| Sodium Perborate/Acetic Acid | Anilines | Facile synthesis, requires acidic conditions. | N/A | mdpi.com |

| K₂S₂O₈/Cu(II) | Carbonyls | Effective for α-thiocyanation. | N/A | semanticscholar.org |

| K₂S₂O₈ | Anilines | Metal-free, good yields, high para-regioselectivity. | Good | researchgate.net |

| Singlet Oxygen/Visible Light | Anilines, Phenols, Indoles | Metal- and photocatalyst-free, room temp, enhanced by acid. | Up to 99% | acs.org |

Mechanochemical Approaches for Thiocyanation (e.g., ball-milling)

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to traditional solvent-based methods. Ball-milling, a common mechanochemical technique, has been successfully applied to the thiocyanation of various aryl compounds, including anilines. nih.govjchemlett.comacs.org This solvent-free approach offers several advantages, such as reduced reaction times, milder reaction conditions, and often, the elimination of workup procedures. jchemlett.comresearchgate.net

In a typical mechanochemical procedure for the thiocyanation of anilines, the solid reactants—an aniline derivative, a thiocyanate source like ammonium thiocyanate (NH₄SCN), and an oxidizing agent such as ammonium persulfate—are combined in a milling jar with grinding balls. nih.govjchemlett.com The high-energy collisions within the jar provide the activation energy for the reaction to proceed. Silica is often used as a grinding auxiliary to facilitate the process. nih.govjchemlett.com This method has demonstrated moderate to excellent yields for a wide array of aryl compounds. nih.govjchemlett.comacs.org For instance, the thiocyanation of various anilines has been achieved with yields ranging from 8% to 96%. nih.govjchemlett.com

The general procedure involves milling the aryl compound with silica for a short period, followed by the addition of ammonium thiocyanate and ammonium persulfate, and continued milling for approximately one hour at a frequency of 25 Hz. nih.govjchemlett.com The direct C-H functionalization approach in mechanochemical thiocyanation is particularly noteworthy for its efficiency and tolerance of sensitive functional groups like nitro, aldehyde, and nitrile groups. nih.govjchemlett.comacs.org

Table 1: Mechanochemical Thiocyanation of Various Aryl Compounds

| Substrate | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | NH₄SCN, (NH₄)₂S₂O₈, SiO₂ | Ball-milling, 25 Hz, 1h | 8-96 | nih.govjchemlett.com |

| Phenol | NH₄SCN, (NH₄)₂S₂O₈, SiO₂ | Ball-milling, 25 Hz, 1h | Moderate to Excellent | nih.govjchemlett.com |

| Anisole | NH₄SCN, (NH₄)₂S₂O₈, SiO₂ | Ball-milling, 25 Hz, 1h | Moderate to Excellent | nih.govjchemlett.com |

| Indole | NH₄SCN, (NH₄)₂S₂O₈, SiO₂ | Ball-milling, 25 Hz, 1h | Moderate to Excellent | nih.govjchemlett.com |

Anodic Oxidation of Thiocyanate Anion to SCN Radical

Electrochemical methods provide another green and powerful tool for the thiocyanation of aromatic compounds. Anodic oxidation involves the generation of a reactive thiocyanate radical (•SCN) or thiocyanogen ((SCN)₂) from the thiocyanate anion (SCN⁻) at the anode. rsc.org This electrophilic species can then attack the electron-rich aromatic ring of anilines to form the desired thiocyanated product.

This technique avoids the need for chemical oxidants, which often produce stoichiometric amounts of waste. nih.gov The electrochemical thiocyanation of anilines can be carried out in an undivided cell, often using a platinum anode, with ammonium thiocyanate as the thiocyanate source in a solvent like acetonitrile. lookchem.com The process is typically conducted at room temperature. lookchem.com

Studies have shown that this method can be highly selective, particularly for the para-thiocyanation of anilines, with high yields reported. lookchem.comrsc.org For example, the thiocyanation of N-heterocyclic derivatives, including aniline, has been achieved with yields of up to 95% through the anodic oxidation of ammonium thiocyanate. lookchem.com The initial step is the oxidation of the thiocyanate anion to its radical, which may then dimerize to thiocyanogen. rsc.org This reactive intermediate then participates in the electrophilic substitution on the aniline ring.

Table 2: Electrochemical Thiocyanation of Aromatic Amines

| Substrate | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline Derivatives | Pt anode, NH₄SCN, MeCN, 25 °C, undivided cell | para-Thiocyanoaniline | up to 95 | lookchem.com |

| Aniline | Metal-, oxidant-, exogenous-electrolyte-free, undivided cell | para-Thiocyanoaniline | Good | rsc.org |

| Imidazo[1,2-a]pyridines | Eosin (B541160) Y, MeCN, Blue LED | C-3 thiocyanated product | Good | tandfonline.com |

Advanced Synthetic Strategies and Future Directions in Thiocyanation

The field of thiocyanation is continually evolving, with a focus on developing more efficient, selective, and environmentally benign methodologies. Direct C-H bond activation has become a central theme, as it offers a more atom- and step-economical route to aryl thiocyanates. jchemlett.comacs.org

Advanced synthetic strategies often employ photocatalysis, which utilizes visible light to drive the reaction, often in the absence of metal catalysts. nih.govtandfonline.com For instance, eosin Y has been used as a photocatalyst for the regioselective C-3 thiocyanation of imidazo[1,2-a]pyridines with ammonium thiocyanate under blue light irradiation. tandfonline.com In some cases, the reaction can proceed even without a photocatalyst, relying on visible light irradiation alone. jchemlett.com

Copper-catalyzed reactions have also shown promise for the ortho-thiocyanation of aromatic amines, a challenging transformation due to the directing effects of the amino group. rsc.org These methods often use a stable and non-toxic thiocyanate source like ammonium thiocyanate and an oxidant such as tert-butyl hydroperoxide. rsc.org

Future directions in thiocyanation are likely to focus on several key areas:

Expansion of Substrate Scope: Developing methods that are applicable to a wider range of aromatic and heteroaromatic compounds, including those with traditionally deactivating or sensitive functional groups.

Improved Selectivity: Gaining greater control over the regioselectivity (ortho, meta, para) of the thiocyanation reaction is a persistent challenge. The development of new catalysts and directing groups will be crucial in this regard.

Greener and More Sustainable Methods: The trend towards environmentally friendly chemistry will continue to drive the development of solvent-free reactions, the use of renewable energy sources like light and electricity, and the replacement of toxic reagents with benign alternatives. nih.govbohrium.com

Mechanistic Understanding: A deeper understanding of the reaction mechanisms, particularly for photocatalytic and electrochemical processes, will enable the rational design of more efficient and selective synthetic protocols.

Flow Chemistry: The application of continuous flow technologies to thiocyanation reactions could offer advantages in terms of safety, scalability, and reaction control.

Chemical Transformations and Reactivity of the Thiocyanate Functional Group in Thiocyanatoanilines

Conversion of the Thiocyanate (B1210189) Group to Diverse Sulfur-Containing Functionalities

The thiocyanate group in 2,5-dichloro-4-thiocyanatoaniline can be chemically transformed into several other sulfur-containing functional groups, including thiols, sulfonyl chlorides, sulfides, disulfides, phosphonothioates, and can be used in the construction of heterocyclic systems like thiazoles. mdpi.com

Aryl thiocyanates are well-established precursors for the synthesis of thiophenols (thiols). mdpi.comresearchgate.net The conversion of the thiocyanate group to a thiol (-SH) is typically achieved through reduction. Common reducing agents like lithium aluminum hydride can be used for this transformation. researchgate.net Alternatively, hydrolysis under certain conditions can also yield the corresponding thiol. This transformation is significant as the resulting aminothiophenol is a valuable intermediate for further synthetic modifications.

The thiocyanate functionality serves as a gateway to both sulfides and sulfonyl chlorides.

Sulfides: The synthesis of aryl sulfides from aryl thiocyanates is a straightforward process. For this compound, this conversion has been demonstrated through reaction with an alkylating agent in the presence of a base. Specifically, the formation of 2,5-dichloro-4-(methylthio)aniline is achieved by treating the parent thiocyanatoaniline with methyl iodide and a base such as sodium hydroxide (B78521) or triethylamine (B128534). The reaction with sodium hydroxide in methanol (B129727) proceeds at room temperature, whereas the use of triethylamine requires heating under reflux.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

| This compound | Methyl iodide, Sodium hydroxide, Water | Methanol | Room temperature, 15 hours | 2,5-Dichloro-4-(methylthio)aniline | 87% |

| This compound | Triethylamine | Methanol | Reflux, 4 hours | 2,5-Dichloro-4-(methylthio)aniline | 53% |

Table 1: Synthesis of 2,5-dichloro-4-(methylthio)aniline

Sulfonyl Chlorides: The conversion of anilines to sulfonyl chlorides (-SO₂Cl) is a fundamental transformation. mdpi.com One common route involves the diazotization of the aniline's amino group, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst. Alternatively, direct chlorosulfonation of the aromatic ring can be employed. For instance, N-substituted anilines can be treated with chlorosulfonic acid to introduce the sulfonyl chloride group. ldubgd.edu.ua A process for the direct sulfonation of 2,5-dichloroaniline (B50420) using chlorosulfonic acid to produce 2,5-dichloroaniline-4-sulfonic acid has been reported, which can subsequently be converted to the corresponding sulfonyl chloride. google.com The synthesis of 4-amino-3,5-dichlorobenzene-1-sulfonyl chloride from 4-aminobenzenesulfonic acid via chlorination and subsequent treatment with thionyl chloride is another established method. evitachem.com

Aryl trifluoromethyl sulfides are of significant interest in medicinal chemistry, and aryl thiocyanates are key intermediates for their synthesis. gla.ac.ukacs.org Modern methods facilitate the conversion of the thiocyanate group to a trifluoromethyl sulfide (B99878) (-SCF₃) or difluoromethyl sulfide (-SCF₂H) group. mdpi.comdntb.gov.ua This is often achieved by reacting the thiocyanate with a trifluoromethyl source, such as fluoroform-derived CuCF₃, or by using specialized electrophilic trifluoromethylthiolating reagents. researchgate.net Procedures have been developed for the trifluoromethylthiolation of activated arenes using saccharin-based reagents in a Lewis acid-catalyzed process. gla.ac.uk

Aryl thiocyanates can be converted into the corresponding disulfides. mdpi.comdntb.gov.ua This transformation generally proceeds via an intermediate thiol. The thiocyanate is first reduced or hydrolyzed to the thiol (as described in section 4.1.1), which is then oxidized to form the disulfide bond. This two-step sequence provides a reliable route to symmetrical diaryl disulfides from thiocyanate precursors.

The thiocyanate group can react with phosphorus-based reagents to yield phosphonothioates. mdpi.comjchemlett.com This transformation provides access to organophosphorus compounds containing a sulfur linkage. An established method involves the reaction of an organic thiocyanate with a phosphite, often catalyzed or promoted under specific conditions, to generate the corresponding phosphonothioate. dntb.gov.ua

The thiocyanate group is a valuable synthon for building sulfur-containing heterocycles. mdpi.com Thiazole (B1198619) rings, which are present in numerous pharmacologically active compounds, can be synthesized using thiocyanate derivatives. chemicalbook.com A classic approach is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. kuey.net The thiocyanate group can serve as a precursor to the required thioamide functionality. Furthermore, intramolecular cyclization reactions involving the aniline (B41778) and thiocyanate groups can lead to fused heterocyclic systems. For example, anilines with a thiocyanate group at the ortho position have been shown to cyclize, forming 1,3-benzothiazole-2-amines. nih.gov While this compound has a para-substituted thiocyanate, intermolecular reactions or multi-step sequences can be designed to construct thiazole rings. For instance, reaction with α-haloketones or α-haloesters could initiate a sequence leading to substituted thiazoles. kuey.net

Reactivity of the Primary Amine Moiety (e.g., condensation reactions)

The primary amine (-NH₂) group in this compound is a potent nucleophile, capable of participating in a wide range of reactions, most notably condensation reactions. This reactivity allows for the formation of new carbon-nitrogen bonds, leading to more complex molecular architectures.

A representative example of this reactivity is the condensation of anilines with activated triazines, such as 2,4,6-trichloro-1,3,5-triazine (TCTA). In such reactions, the amino group acts as a nucleophile, displacing one of the chlorine atoms on the triazine ring to form a new C-N bond. acs.org This type of reaction has been observed with substituted anilines like 2-nitroaniline, resulting in the formation of N-aryl-diamino-s-triazines. acs.orggoogle.com This demonstrates a fundamental reactivity pattern applicable to the primary amine of this compound.

Other potential condensation reactions for the primary amine moiety include reactions with aldehydes and ketones to form Schiff bases (imines), or with carboxylic acid derivatives to form amides, further underscoring the synthetic utility of this functional group.

| Starting Material (Aniline Derivative) | Reagents & Conditions | Product Type | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Nitroaniline | 2,4,6-Trichloro-1,3,5-triazine (TCTA), Mechanochemical milling | 4,6-Dichloro-N-(2-nitrophenyl)-1,3,5-triazin-2-amine | Nucleophilic Aromatic Substitution (Condensation) | acs.org |

| o-Chloroaniline | Cyanuric chloride, Ice-water medium | 2,4-Dichloro-6-(o-chloroanilino)-s-triazine | Nucleophilic Aromatic Substitution (Condensation) | google.com |

Aromatic Ring Functionalization and Substituent Effects

Further functionalization of the benzene (B151609) ring in this compound via electrophilic aromatic substitution is governed by the directing effects of the four existing substituents. The nature of these groups—whether they are activating or deactivating and their directing influence (ortho, para, or meta)—determines the position of any subsequent substitution.

The substituents on the ring are:

-NH₂ (Amino): A strongly activating group that directs incoming electrophiles to the ortho and para positions.

-Cl (Chloro): A deactivating group that also directs to the ortho and para positions.

-SCN (Thiocyanato): A deactivating group that directs to the meta position.

The synthesis of 4-thiocyanatoanilines itself demonstrates these principles, as the thiocyanation of anilines typically occurs at the para position relative to the powerful ortho, para-directing amino group. jchemlett.comgla.ac.uk In the case of 2,5-dichloroaniline, the C-4 position is para to the amine, making it the most electronically favorable site for electrophilic thiocyanation.

For any further electrophilic substitution on this compound, the outcome is a balance of these effects. The amino group is the most powerful activating director. The positions ortho to the amine are C-3 and C-5. The C-5 position is already occupied by a chlorine atom, and the C-3 position is sterically hindered by the adjacent chlorine at C-2. The C-6 position is ortho to the amine and is a plausible site for substitution, although the ring is generally deactivated by the presence of three electron-withdrawing or deactivating groups (two -Cl, one -SCN). The interplay between the strong activation of the amine and the deactivation by the halogens and thiocyanate group makes further substitution challenging but directs it primarily to the C-6 position.

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NH₂ | C-1 | Strongly Activating | Ortho, Para |

| -Cl | C-2 | Deactivating | Ortho, Para |

| -SCN | C-4 | Deactivating | Meta |

| -Cl | C-5 | Deactivating | Ortho, Para |

Derivatization and Structure Activity Relationship Sar Studies of Thiocyanatoaniline Analogues in Pre Clinical Research

Synthetic Approaches to Novel Thiocyanatoaniline Derivatives with Varied Substituents

The synthesis of thiocyanatoaniline analogs is primarily achieved through electrophilic thiocyanation of substituted anilines. This process introduces a thiocyanate (B1210189) (-SCN) group onto the aromatic ring, a key functional group for the biological activity of these compounds. researchgate.net

Several methods have been developed for this transformation. A common and efficient approach involves the reaction of a substituted aniline (B41778) with a thiocyanate source, such as ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in the presence of an oxidizing agent. mdpi.comresearchgate.net For instance, a metal-free method utilizes potassium persulfate (K₂S₂O₈) as the oxidant with ammonium thiocyanate. researchgate.net Another eco-friendly procedure employs N-bromosuccinimide (NBS) and potassium thiocyanate in ethanol (B145695), affording good regioselectivity and high yields. researchgate.netmdpi.com The reaction typically proceeds at room temperature, making it a practical and accessible method. mdpi.com

Microwave-assisted synthesis has also emerged as a rapid and efficient solvent-free technique for the thiocyanation of anilines on an alumina (B75360) surface. acs.org Furthermore, mechanochemical methods, which use mechanical force to initiate reactions, have been developed for the thiocyanation of aryl compounds like anilines using ammonium persulfate and ammonium thiocyanate, offering a greener alternative to traditional solution-based synthesis. nih.gov

These synthetic strategies allow for the introduction of various substituents on the aniline ring, leading to a diverse library of thiocyanatoaniline derivatives. For example, starting with differently substituted anilines, researchers can synthesize analogs with varying halogenation patterns or other functional groups to probe their effects on biological activity. mdpi.com A specific derivative, N-(2,5-dichloro-4-thiocyanatophenyl)-β-alanine, was synthesized by reacting 2,5-dichloro-4-thiocyanatoaniline with β-propiolactone in glacial acetic acid. prepchem.com

Table 1: Synthetic Methods for Thiocyanation of Anilines

| Reagents | Conditions | Key Features | Reference |

|---|---|---|---|

| N-bromosuccinimide (NBS), Potassium Thiocyanate (KSCN) | Ethanol, Room Temperature | Eco-friendly, good regioselectivity, excellent yields. | researchgate.netmdpi.com |

| Ammonium Thiocyanate (NH₄SCN), Potassium Persulfate (K₂S₂O₈) | Microwave Irradiation, Solvent-Free | Rapid, high functional group tolerance, good to excellent yields. | researchgate.net |

| Ammonium Thiocyanate (NH₄SCN), Ammonium Persulfate ((NH₄)₂S₂O₈) | Ball-milling, Solvent-Free | Greener method, short reaction times, tolerates sensitive functional groups. | nih.gov |

| Benzyltrimethylammonium dichloroiodate, Ammonium Thiocyanate | DMSO:H₂O | Efficient synthesis of 4-thiocyanato anilines. | dntb.gov.ua |

Impact of Structural Modifications on In Vitro Biological Activity

Structural modifications of the thiocyanatoaniline scaffold have profound effects on its biological activity. The nature, position, and number of substituents on the aniline ring can significantly modulate its antifungal, enzyme inhibitory, and antiproliferative properties.

Derivatives of thiocyanatoaniline have demonstrated notable antifungal properties, particularly against dermatophytes, which are fungi that cause infections of the skin, hair, and nails. deepdyve.comresearchgate.net Early research identified this compound as a potent antifungal agent, showing inhibitory effects against Trichophyton species at concentrations as low as 3 µg/ml in 1957. smolecule.com

SAR studies have shown that halogenation of the aniline ring is a key factor in enhancing antifungal potency. dss.go.th For instance, 2,6-dichloro-4-thiocyanatoaniline was found to be one of the more highly active compounds against dermatophytes. deepdyve.comresearchgate.netresearchgate.net This suggests that the presence and position of chlorine atoms significantly contribute to the compound's ability to penetrate and act on fungal cells. dss.go.th In contrast, acylation of the amino group or alkyl substitution on the ring generally leads to diminished activity. dss.go.th The thiocyanate group is believed to be crucial for the mechanism of action, possibly by reacting with sulfhydryl groups in fungal enzymes. dss.go.th

Table 2: Antifungal Activity of Substituted Thiocyanatoaniline Derivatives against Dermatophytes

| Compound | Target Organism | Activity/Observation | Reference |

|---|---|---|---|

| This compound | Trichophyton spp. | Inhibitory at 3 µg/ml. | smolecule.com |

| 2,6-Dichloro-4-thiocyanatoaniline | Dermatophytes | Highly active in vitro. Showed some therapeutic activity in a clinical trial but caused skin sensitization. | deepdyve.comresearchgate.net |

| Halogenated p-thiocyanatoanilines | Dermatophytes | Halogenation enhances lipid solubility and facilitates penetration into dermatophytes. | dss.go.th |

| N-acylated p-thiocyanatoanilines | Dermatophytes | Diminished activity compared to the parent compound. | dss.go.th |

The thiocyanate functional group is present in various synthetic compounds that act as enzyme inhibitors. mdpi.com This has prompted investigations into the enzyme inhibitory potential of thiocyanatoaniline derivatives. These compounds are versatile precursors for other bioactive molecules, such as substituted benzothiazoles, which are known to possess a wide range of pharmacological activities, including enzyme inhibition. google.comdntb.gov.ua

For example, thiocyanatoaniline analogs have been identified as inhibitors of Sirtuin 1 (Sirt1), a class of enzymes involved in cellular regulation. Studies revealed that the thiocyanate group was essential for the selectivity and affinity of these analogs towards Sirt1. researchgate.net Additionally, derivatives of substituted benzothiazoles, which can be synthesized from thiocyanatoanilines, have been patented as inhibitors of casein kinase 1 (CK-1), an enzyme implicated in inflammatory and autoimmune diseases. google.comcsic.es The thiocyanate moiety also features in synthetic compounds designed as treatments for Chagas disease and cancer, highlighting its importance as a pharmacophore for enzyme inhibition. byu.edu

Several studies have explored the potential of thiocyanatoaniline derivatives as anticancer agents by evaluating their antiproliferative activity against various cancer cell lines in vitro. researchgate.net The thiocyanate group is known to exhibit antimicrobial and anticancer properties, making its derivatives valuable candidates for drug development.

Research has shown that derivatives of 2-bromo-5-fluoro-4-thiocyanatoaniline (B1373259) exhibit cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines, with the proposed mechanism involving the induction of apoptosis. Similarly, novel pyrazolo[1,5-a]pyrimidines, synthesized from thiocyanato-substituted aniline precursors, displayed selective anticancer activity against MCF-7 and MDA-MB-468 breast cancer cell lines. byu.edu The structural modifications, including the specific halogen substitutions and the nature of the heterocyclic systems derived from the thiocyanatoaniline core, critically influence the antiproliferative efficacy. nih.gov

Table 3: In Vitro Antiproliferative Activity of Thiocyanatoaniline Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| 2-Bromo-5-fluoro-4-thiocyanatoaniline derivatives | MCF-7 (Breast), A549 (Lung) | Exhibited cytotoxic effects; mechanism involves apoptosis induction. | |

| Pyrazolo[1,5-a]pyrimidine derivatives (from thiocyanato-anilines) | MCF-7, MDA-MB-468 (Breast) | Showed selective anticancer activity. | byu.edu |

| N-(1,3-benzothiazol-2-yl)benzamide (derived from aniline) | MDA-MB-231, MCF-7 (Breast) | Demonstrated dose-dependent growth inhibition. | dntb.gov.ua |

| Thieno[2,3-d]pyrimidine derivatives | MCF-7, MDA-MB-231 (Breast) | Showed significant antiproliferative effects. | mdpi.com |

Regiochemical Influence on Biological Efficacy

The regiochemistry, or the specific placement of substituents on the aniline ring, plays a critical role in determining the biological efficacy of thiocyanatoaniline analogs. SAR studies have consistently shown that the position of functional groups, particularly halogens and the thiocyanate group itself, significantly impacts the compound's activity.

In the context of antifungal activity, the thiocyanation of anilines typically occurs at the para-position relative to the amino group, which appears to be a favorable arrangement for this biological effect. researchgate.net Furthermore, studies on halogenated derivatives of p-thiocyanatoaniline revealed that substitution at the 2 or 6 positions (i.e., ortho to the amino group) is more effective in enhancing antifungal activity than substitution at other positions. dss.go.th This suggests that placing electron-withdrawing groups at these specific locations may optimize the molecule's interaction with its fungal target or improve its pharmacokinetic properties, such as cell penetration. dss.go.th

When anilines with existing substituents are subjected to thiocyanation, the directing effects of these groups determine the position of the incoming thiocyanate group, leading to different regioisomers with potentially distinct biological profiles. For example, the reaction of anilines containing electron-withdrawing groups can lead to different isomers compared to those with electron-donating groups, which in turn affects their potential for in situ cyclization to form benzothiazoles. acs.org This regiochemical control is therefore a vital aspect in the rational design of thiocyanatoaniline-based therapeutic agents.

Mechanistic Investigations of Biological Activities at the Molecular and Cellular Level Non Clinical

Identification of Putative Molecular Targets for Thiocyanatoaniline Derivatives

The identification of molecular targets is a critical step in elucidating the mechanism of action of a compound. For thiocyanatoaniline derivatives, computational and experimental approaches have been employed to predict and validate their interactions with biological molecules.

In studies of N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides, which are derivatives of 4-thiocyanatoaniline, computational tools have been instrumental in identifying potential molecular targets. researchgate.netnih.gov These analyses provide a basis for understanding how these compounds might exert their biological effects, such as their observed anticancer activities. While these findings are for derivatives, they suggest that the thiocyanatoaniline scaffold is a promising starting point for the development of targeted therapies.

Historically, the parent compound, 2,5-dichloroaniline (B50420), has been a precursor for various derivatives with biological activities. For instance, in 1957, 2,5-dichloro-4-thiocyanatoaniline was identified as a potent antifungal agent, showing inhibitory effects against Trichophyton species at low concentrations. However, the specific molecular targets of this antifungal activity were not elucidated at the time.

Elucidation of Cellular Responses

The biological activity of a compound is ultimately manifested through its effects on cellular processes. For thiocyanatoaniline derivatives, investigations have revealed a range of cellular responses, particularly in cancer cell lines. These responses point towards the induction of apoptosis (programmed cell death) through various cellular signaling pathways.

Studies on N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides have demonstrated that these compounds can induce significant morphological changes in cancer cells, which are characteristic of apoptosis. researchgate.netnih.gov These changes include:

Membrane blebbing: The formation of protrusions on the cell membrane.

Chromatin condensation: The compaction of the genetic material within the nucleus.

Formation of apoptotic bodies: The fragmentation of the cell into smaller, membrane-bound vesicles.

Furthermore, these derivatives have been shown to impact key organelles involved in apoptosis, specifically the mitochondria. A notable cellular response is the reduction of the mitochondrial membrane potential . researchgate.netnih.govnih.gov The mitochondrial membrane potential is crucial for maintaining the proper functioning of the mitochondria and the cell's energy production. Its disruption is a key event in the intrinsic pathway of apoptosis.

Another critical cellular response observed is the induction of DNA damage . researchgate.netnih.gov The comet assay, a technique used to detect DNA fragmentation, has shown that these derivatives can cause breaks in the DNA of cancer cells. nih.gov It is important to note that this DNA damage appears to occur without the compound directly intercalating with the DNA molecule. researchgate.netnih.gov This suggests that the damage may be a downstream effect of other cellular events initiated by the compound, such as the generation of reactive oxygen species (ROS). The accumulation of ROS can lead to oxidative stress, which in turn can damage cellular components, including DNA and mitochondria. mdpi.com

Computational Approaches for Predicting Mechanisms of Action

To further understand the potential mechanisms of action of thiocyanatoaniline derivatives, various computational tools have been utilized. These in silico methods allow for the rapid screening of compounds against large databases of biological targets and can provide valuable insights into their potential pharmacological profiles.

COMPARE Analysis: This analysis, used in studies of N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides, involves comparing the pattern of a compound's activity against a panel of cancer cell lines with the patterns of thousands of other compounds with known mechanisms of action. researchgate.netnih.govresearchgate.net A high correlation with a known agent can suggest a similar mechanism of action. For certain thiocyanatoaniline derivatives, significant correlations have been found, pointing towards potential anticancer mechanisms. researchgate.net

SwissTargetPrediction: This web-based tool predicts the most likely protein targets of a small molecule based on a combination of 2D and 3D similarity to known ligands. swisstargetprediction.ch When applied to thiocyanatoaniline derivatives, SwissTargetPrediction has been used to generate a list of putative molecular targets, providing a foundation for further experimental validation. researchgate.netnih.gov

SwissSimilarity: This tool is used to screen for similar compounds in various databases, which can help in identifying compounds with potentially similar biological activities. This approach has been used in conjunction with SwissTargetPrediction for a more comprehensive in silico assessment of thiocyanatoaniline derivatives. researchgate.netnih.gov

While these computational predictions are for derivatives of 4-thiocyanatoaniline, they highlight the potential of the thiocyanatoaniline scaffold to interact with various biological targets and underscore the value of these computational tools in modern drug discovery.

Below is a table summarizing the computational tools used in the investigation of thiocyanatoaniline derivatives:

| Computational Tool | Application | Reference |

| COMPARE Analysis | To indicate potential mechanisms of action by comparing anticancer activity patterns. | researchgate.netnih.govresearchgate.net |

| SwissTargetPrediction | To predict putative molecular targets based on chemical similarity to known ligands. | researchgate.netnih.govswisstargetprediction.ch |

| SwissSimilarity | To identify structurally similar compounds with known biological activities. | researchgate.netnih.gov |

While data exists for structurally related compounds such as 2-chloro-4-thiocyanatoaniline, 2,5-dichloroaniline, and 2-nitro-4-thiocyanatoaniline, presenting this information would not adhere to the strict requirement of focusing solely on this compound.

To fulfill the user's request accurately, published experimental data for this compound would be required. Without such sources, the generation of an article with the specified content and data tables is not feasible.

Computational Chemistry and Theoretical Studies on 2,5 Dichloro 4 Thiocyanatoaniline

Quantum Chemical Calculations (e.g., DFT, HF methods) for Electronic Structure Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in analyzing the electronic structure of molecules. These calculations can provide insights into electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to understanding a compound's reactivity and intermolecular interactions. For many organic molecules, DFT calculations with basis sets like B3LYP/6-311++G(d,p) are commonly used to obtain accurate molecular geometries and vibrational frequencies.

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling techniques are used to explore the three-dimensional structure of molecules and their conformational possibilities. By mapping the potential energy surface, researchers can identify the most stable conformations of a molecule in different environments, such as in the gas phase or in solution. This understanding is critical for predicting a molecule's physical and biological properties.

Prediction and Correlation of Spectroscopic Data with Experimental Findings

Computational methods are powerful tools for predicting spectroscopic data, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Theoretical calculations of vibrational frequencies and chemical shifts can be correlated with experimental data to confirm the structure of a synthesized compound and to provide a detailed assignment of the observed spectral bands.

In Silico Screening and Design of Novel Thiocyanatoaniline Analogues

In silico screening involves the use of computational methods to evaluate large libraries of virtual compounds for their potential activity against a biological target. This approach can accelerate the drug discovery process by identifying promising candidates for further experimental investigation. The design of novel analogues with improved properties is often guided by the insights gained from these computational models.

Analysis of Frontier Molecular Orbitals and Quantum Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of the frontier molecular orbitals. The energies of HOMO and LUMO, and the gap between them, are important quantum descriptors that provide information about a molecule's chemical reactivity, kinetic stability, and electronic properties. These parameters are often calculated to understand the electrophilic and nucleophilic nature of different sites within a molecule.

While the framework for such computational studies is well-established, the specific application to 2,5-Dichloro-4-thiocyanatoaniline has not been reported. Future research in this area would be valuable for a complete characterization of this compound and for exploring its potential applications.

Emerging Research Directions and Future Prospects for 2,5 Dichloro 4 Thiocyanatoaniline

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of aryl thiocyanates often involves multi-step processes, harsh reaction conditions, and the use of metal catalysts or hazardous reagents. nih.gov Modern synthetic chemistry is increasingly focused on principles of green chemistry and atom economy, which aim to maximize the incorporation of starting materials into the final product while minimizing waste and energy consumption. google.com The future synthesis of 2,5-Dichloro-4-thiocyanatoaniline is likely to embrace these principles through several innovative approaches.

Recent advancements in synthetic methodology offer greener alternatives for the thiocyanation of anilines and other aromatic compounds. mdpi.com These methods include:

Photocatalysis: Visible-light-induced reactions can facilitate C-H bond thiocyanation using simple thiocyanate (B1210189) sources like ammonium (B1175870) thiocyanate under mild conditions, often at room temperature. rsc.org This approach reduces the need for high temperatures and harsh reagents.

Electrochemistry: Electrochemical synthesis provides a reagent-free method for generating reactive thiocyanate species through anodic oxidation, offering high efficiency and control over the reaction. rsc.org

Mechanochemistry: Ball-milling techniques allow for solvent-free C–H functionalization reactions at room temperature, significantly reducing solvent waste and often simplifying product purification. nih.gov This method has been successfully applied to the thiocyanation of various anilines. nih.gov

The precursor, 2,5-dichloroaniline (B50420), can also be synthesized via greener routes, such as the catalytic hydrogenation of 2,5-dichloronitrobenzene, a process that aligns with the trend of developing cleaner chemical procedures. google.com By adopting these modern techniques, the synthesis of this compound can become more environmentally friendly, cost-effective, and scalable.

| Synthetic Approach | Traditional Methods | Sustainable & Atom-Economical Alternatives | Key Advantages |

| Thiocyanation | Use of metal catalysts, harsh oxidants (e.g., cerium (IV) ammonium nitrate), chlorinated solvents. mdpi.com | Visible-light photocatalysis, electrochemical synthesis, mechanochemical ball-milling. nih.govrsc.org | Reduced energy consumption, avoidance of hazardous reagents and solvents, shorter reaction times. |

| Precursor Synthesis | Multi-step classical routes. | Catalytic hydrogenation of nitroaromatics. google.com | High yield and selectivity, cleaner process, potential for continuous production. |

Exploration of Novel Chemical Transformations for the Thiocyanate Group

The thiocyanate (-SCN) group is a highly versatile functional moiety that serves as a gateway to a wide array of other sulfur-containing functionalities. mdpi.comchemrevlett.com This chemical reactivity is a key asset for this compound, allowing it to be used as a platform for generating diverse libraries of new compounds. Future research will likely focus on systematically exploring these transformations to create novel derivatives with unique chemical and biological properties.

The SCN group can undergo various reactions, including:

Conversion to other Sulfur Groups: It can be transformed into thiols, disulfides, thioethers, and thioesters. chemrevlett.com

Synthesis of Heterocycles: The thiocyanate group is a valuable precursor for synthesizing important sulfur-containing heterocycles like thiazoles and imidazoles. mdpi.com

Introduction of Advanced Moieties: The SCN group can be converted into more complex functionalities such as trifluoromethylthiolates and phosphonothioates. mdpi.com

Isomerization: Under certain conditions, the thiocyanate can be isomerized to the more thermodynamically stable isothiocyanate (-NCS), another valuable functional group in synthetic chemistry. chemrxiv.org

By leveraging these transformations, chemists can modify the structure of this compound to fine-tune its properties for specific applications, such as drug discovery or materials science.

| Initial Functional Group | Reagents / Conditions | Resulting Functional Group / Compound Class | Reference |

| Thiocyanate (R-SCN) | Reduction (e.g., with Zinc/Acid) | Thiol (R-SH) | chemrevlett.com |

| Thiocyanate (R-SCN) | Base or mild oxidation | Disulfide (R-S-S-R) | mdpi.comchemrevlett.com |

| Thiocyanate (R-SCN) | Alkyl halides | Thioether (R-S-R') | mdpi.comchemrevlett.com |

| Thiocyanate (R-SCN) | Hydrolysis | Thiocarbamate (R-S-CO-NH2) | mdpi.com |

| Thiocyanate (R-SCN) | TMSCF3, Cs2CO3 | Trifluoromethylthiolate (R-SCF3) | mdpi.com |

| Thiocyanate (R-SCN) | Cyclization precursors | Thiazoles, Imidazoles | mdpi.com |

Expansion of Biological Application Discovery through Advanced Screening

While organic thiocyanates are known to exhibit a range of biological activities, including antitumor and antimicrobial effects, the specific biological profile of this compound remains largely unexplored. mdpi.comchemrevlett.com Future research should employ advanced screening methodologies to move beyond preliminary assays and systematically investigate its potential as a therapeutic agent or biological probe.

Modern drug discovery relies on sophisticated screening platforms to efficiently identify and characterize bioactive compounds. drugdiscoverytrends.com Strategies for expanding the biological discovery for this compound include:

High-Throughput Screening (HTS): Testing the compound against large, diverse libraries of biological targets (e.g., enzymes, receptors) can rapidly identify potential mechanisms of action and therapeutic areas.

Phenotypic Screening: Evaluating the compound's effect on whole cells or organisms can uncover novel biological activities without a preconceived target. This is particularly useful for complex diseases like cancer, where disrupting a cellular phenotype can be more relevant than inhibiting a single target.

Mechanism of Action (MoA) Elucidation: Once a biological activity is identified, detailed MoA studies are crucial to understand how the compound works at a molecular level. This involves techniques like proteomics, transcriptomics, and cellular imaging.

Fragment-Based Screening: The core scaffold of this compound could be used as a starting point in fragment-based drug discovery, where small molecular fragments are screened for weak binding to a target, and then optimized into more potent leads.

By applying these advanced screening paradigms, researchers can efficiently map the biological activity landscape of this compound and its derivatives, paving the way for potential development in oncology, infectious diseases, or other therapeutic fields.

| Screening Strategy | Objective | Potential Application for this compound |

| High-Throughput Screening (HTS) | Identify interactions with specific molecular targets. | Screening against panels of kinases, proteases, or microbial enzymes to find novel inhibitors. |

| Phenotypic Screening | Discover effects on cellular or organismal behavior. | Assessing activity against various cancer cell lines, pathogenic bacteria, or fungi to identify potential anti-cancer or anti-infective properties. |

| Mechanism of Action (MoA) Studies | Understand the molecular basis of an observed biological effect. | Following up on a positive screening "hit" to identify the specific cellular pathways being modulated. |

| Fragment-Based Screening | Identify starting points for lead optimization. | Using the core structure as a fragment to screen against high-value drug targets. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govmednexus.org These computational tools can be powerfully applied to the study of this compound to guide synthetic efforts, predict biological activities, and optimize compound properties.

The integration of AI/ML can impact future research in several key areas:

Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on datasets of known bioactive thiocyanate compounds to build QSAR models. mdpi.com These models can then predict the biological activity of novel, virtual derivatives of this compound, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold. These models can be optimized to generate structures with desirable properties, such as high predicted activity, low predicted toxicity, and good synthetic accessibility. nih.gov

Predictive Modeling of Physicochemical Properties: AI can predict key drug-like properties, such as solubility and metabolic stability, early in the discovery process, reducing late-stage failures. mdpi.com

Synthetic Route Prediction: AI tools are emerging that can analyze a target molecule and propose efficient and feasible synthetic routes, which can help in planning the synthesis of novel analogs and align with the sustainability goals mentioned in section 9.1. drugtargetreview.com

By leveraging AI and ML, the exploration of this compound's chemical space can be performed more intelligently and efficiently, increasing the probability of discovering novel compounds with significant scientific or therapeutic value. arxiv.org

| AI/ML Application | Description | Impact on this compound Research |

| Activity Prediction (QSAR) | Models that correlate chemical structure with biological activity. mdpi.commdpi.com | Prioritizes the synthesis of derivatives with the highest probability of being active. |

| De Novo Design | Generative algorithms create novel molecular structures. nih.gov | Designs new analogs with optimized, multi-parameter properties (e.g., potency and safety). |

| High-Throughput Virtual Screening | Computationally screens large virtual libraries of compounds against a target. nih.gov | Rapidly identifies promising derivatives from a vast virtual library for further investigation. |

| Synthetic Feasibility Prediction | AI models assess the manufacturability of a proposed molecule. drugtargetreview.com | Ensures that newly designed compounds are synthetically accessible, saving time and resources. |

Q & A

Q. What are the optimal synthetic routes for preparing 2,5-Dichloro-4-thiocyanatoaniline and its derivatives?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution, where thiocyanate replaces a leaving group (e.g., nitro or halogen) on a dichloroaniline backbone. For example, in antimicrobial studies, derivatives were prepared by reacting 2,5-dichloro-4-bromoaniline with potassium thiocyanate under reflux in dimethylformamide (DMF) with a catalytic base like potassium hydroxide . Purity is ensured via recrystallization in ethanol or methanol, followed by characterization using FT-IR (to confirm SCN substitution) and H/C NMR (to verify regiochemistry).

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of chromatographic and spectroscopic techniques:

- HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>98% by area normalization) .

- Mass spectrometry (ESI-MS) to confirm molecular ion peaks (e.g., [M+H] at m/z 235.0 for CHClNS) .

- Elemental analysis to validate C, H, N, S, and Cl composition within ±0.3% of theoretical values .

Q. What standard analytical methods are recommended for quantifying this compound in complex matrices?

- Methodological Answer : For environmental or biological samples, employ solid-phase extraction (SPE) followed by HPLC-MS/MS with multiple reaction monitoring (MRM). Use deuterated internal standards (e.g., thiocyanate-d) to correct for matrix effects and ionization efficiency . Calibration curves should span 0.1–100 ng/mL, with recovery rates >85% validated via spiked samples .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives in antimicrobial applications?

- Methodological Answer :

- Substituent variation : Replace the thiocyanate group with other electron-withdrawing groups (e.g., NO, CF) or introduce heterocyclic moieties to modulate lipophilicity and target binding .

- Bioassay protocols : Test derivatives against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) and time-kill assays. Include controls like chloramphenicol and validate via triplicate experiments .

- Computational docking : Use software like AutoDock Vina to predict interactions with bacterial enzyme targets (e.g., dihydrofolate reductase) .

Q. What computational chemistry approaches are suitable for studying the electronic properties of this compound?

- Methodological Answer : Apply density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-311G++(d,p)) to calculate:

- Frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- Electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Vibrational frequencies (IR) to correlate with experimental spectra .

Q. How should researchers address contradictory data in antimicrobial efficacy studies involving this compound?

- Methodological Answer :

- Controlled variables : Standardize inoculum size (0.5 McFarland), incubation time (18–24 hr), and solvent (DMSO ≤1% v/v) to minimize variability .

- Statistical analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare MIC values across derivatives. Report 95% confidence intervals and effect sizes .

- Mechanistic studies : Perform transcriptomic or proteomic profiling on treated bacterial cells to resolve discrepancies between in vitro and in vivo results .

Q. What strategies are effective for modifying the thiocyanate group to enhance stability or reactivity?

- Methodological Answer :

- Protection-deprotection : Temporarily mask the thiocyanate group with tert-butyl thiol during multi-step syntheses to prevent undesired reactions .

- Cross-coupling : Use palladium catalysis (e.g., Suzuki-Miyaura) to replace thiocyanate with aryl/heteroaryl groups, leveraging the compound’s halogen substituents as reactive sites .

- Redox modulation : Explore electrochemical reduction to generate thiol intermediates for conjugation with biomolecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.